molecular formula C11H22N2O B8742354 1-Pentyl-4-piperidinecarboxamide

1-Pentyl-4-piperidinecarboxamide

Cat. No.: B8742354
M. Wt: 198.31 g/mol
InChI Key: NXCOFHJBIIKZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-4-piperidinecarboxamide is a piperidine-derived compound featuring a pentyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring. Piperidinecarboxamides are widely studied for their roles in medicinal chemistry, particularly as intermediates or bioactive molecules targeting neurological and metabolic pathways .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C11H22N2O/c1-2-3-4-7-13-8-5-10(6-9-13)11(12)14/h10H,2-9H2,1H3,(H2,12,14)

InChI Key

NXCOFHJBIIKZQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(CC1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between 1-Pentyl-4-piperidinecarboxamide and related compounds from the evidence:

Compound Name 1-Position Substituent 4-Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
1-Pentyl-4-piperidinecarboxamide Pentyl (C₅H₁₁) Carboxamide (CONH₂) C₁₁H₂₂N₂O 198.31* Linear alkyl chain; neutral polarity
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Benzyl (C₆H₅CH₂) Phenylamino-carboxamide C₁₉H₂₃N₃O 309.41 Aromatic bulk; potential H-bonding
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 4-Methylbenzenesulfonyl N-(2-phenylethyl)carboxamide C₂₂H₂₇N₂O₃S 399.53 Sulfonyl group; enhanced metabolic stability
1-(4-Acetylphenyl)-4-piperidinecarboxamide 4-Acetylphenyl (C₆H₄COCH₃) Carboxamide C₁₄H₁₈N₂O₂ 246.31 Aromatic ketone; π-π interaction potential

*Calculated based on structural formula.

Key Observations :

  • The pentyl chain in 1-Pentyl-4-piperidinecarboxamide introduces moderate lipophilicity, balancing solubility and membrane permeability compared to bulkier aromatic substituents (e.g., benzyl or acetylphenyl groups) .
  • Carboxamide variations : The unmodified carboxamide in 1-Pentyl-4-piperidinecarboxamide may enhance hydrogen-bonding capacity compared to N-alkylated derivatives (e.g., N-phenylethyl in ), influencing target binding .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity:
  • 1-Pentyl-4-piperidinecarboxamide : Predicted logP ~2.5 (estimated from pentyl chain), suggesting moderate lipid solubility. This contrasts with sulfonyl-containing analogs (logP ~3.8 in ) and acetylphenyl derivatives (logP ~2.0 in ), which exhibit varied solubility profiles due to substituent polarity .
  • Hydrogen-bonding capacity: The carboxamide group provides two hydrogen-bond acceptors and one donor, comparable to other analogs .
Metabolic Stability:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.